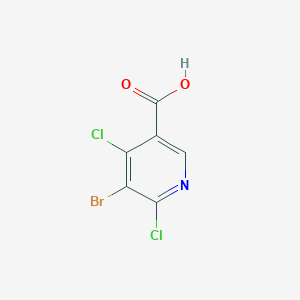

5-Bromo-4,6-dichloronicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

5-bromo-4,6-dichloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2NO2/c7-3-4(8)2(6(11)12)1-10-5(3)9/h1H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILJBBWFZVMLVOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)Br)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Halogenated Nicotinic Acid Research

The study of halogenated nicotinic acids is a significant subfield of pyridine (B92270) chemistry, driven by the diverse applications of these compounds as precursors to pharmaceuticals and agrochemicals. Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are of great interest due to their biological activities. bldpharm.com The introduction of halogen atoms onto the pyridine ring can dramatically alter the electronic properties and reactivity of the molecule, providing chemists with a powerful tool for molecular design.

Research into halogenated nicotinic acids has led to the development of various synthetic methodologies. For instance, methods for the synthesis of 5-halogenated nicotinic acids often start from nicotinic acid itself, employing halogenating agents under specific conditions to achieve the desired substitution. rsc.org The synthesis of related compounds, such as 5-bromonicotinic acid, can be achieved through the direct bromination of nicotinic acid hydrochloride in the presence of thionyl chloride. organic-chemistry.orgnih.gov These established synthetic routes provide a foundation for producing more complex derivatives like 5-Bromo-4,6-dichloronicotinic acid.

The presence of multiple halogen atoms, as seen in this compound and its relatives like 5-bromo-6-chloronicotinic acid and 4,6-dichloronicotinic acid, offers multiple sites for further chemical modification. rsc.orgtcichemicals.com This multi-functionality is a key aspect of their utility in contemporary chemical synthesis.

Significance in Contemporary Chemical Synthesis

Direct Synthetic Routes to this compound

Approaches from Halogenated Nicotinic Acid Precursors

A plausible synthetic strategy for this compound involves the targeted chlorination of a brominated nicotinic acid derivative. For instance, starting with 5-bromonicotinic acid, the introduction of two chlorine atoms at the 4- and 6-positions would yield the desired product. The synthesis of 5-bromonicotinic acid itself can be achieved through the direct bromination of nicotinic acid. google.comgoogle.comnih.govchemicalbook.com

Another potential precursor is 5-bromo-6-hydroxynicotinic acid. The synthesis of 5-bromo-6-chloronicotinic acid from this precursor has been documented and involves the conversion of the hydroxyl group to a chloride followed by further halogenation. chemicalbook.com A similar multi-step chlorination process could potentially be adapted to introduce a second chlorine atom at the 4-position.

Specific Bromination and Chlorination Strategies

The introduction of bromine and chlorine onto the nicotinic acid ring requires specific reagents and conditions to control the regioselectivity.

Bromination: The bromination of nicotinic acid can be carried out using bromine in the presence of a catalyst such as iron powder and thionyl chloride. google.com This method has been shown to produce 5-bromonicotinic acid with high yields.

Chlorination: The chlorination of nicotinic acid derivatives can be more complex. For instance, the conversion of a hydroxyl group to a chlorine atom can be achieved using reagents like phosphorus oxychloride or thionyl chloride. chemicalbook.comgoogle.com The introduction of chlorine onto the pyridine (B92270) ring itself often requires more forcing conditions and can lead to a mixture of products. The selectivity of chlorination can be influenced by the existing substituents on the ring and the reaction conditions employed. libretexts.orgmasterorganicchemistry.com

A potential, though currently undocumented, route to this compound could involve the direct, simultaneous or sequential, bromination and dichlorination of a suitable nicotinic acid precursor under specific catalytic conditions.

Synthesis Pathways for Related Dihalonicotinic Acids

The synthesis of related dihalonicotinic acids, such as 5,6-Dichloronicotinic acid, provides valuable insights into the methodologies that could be adapted for the synthesis of the target compound.

Preparation of 5,6-Dichloronicotinic Acid

5,6-Dichloronicotinic acid is a known compound with established synthetic routes. google.commedchemexpress.com

A well-documented method for the preparation of 5,6-Dichloronicotinic acid starts from 6-hydroxynicotinic acid. google.comorgsyn.org This multi-step process involves the initial conversion of the carboxylic acid to an acid chloride, followed by chlorination and subsequent hydrolysis.

A patented procedure outlines the following key steps google.com:

Formation of 6-hydroxynicotinoyl chloride: 6-Hydroxynicotinic acid is reacted with an acid chloride, such as thionyl chloride, in a suitable solvent like chloroform.

Chlorination to 5-chloro-6-hydroxynicotinoyl chloride: The resulting acid chloride is then treated with chlorine gas.

Formation of 5,6-dichloronicotinoyl chloride: The intermediate is further reacted with an acid chloride.

Hydrolysis: The final step involves the hydrolysis of the acid chloride to yield 5,6-Dichloronicotinic acid.

The following table summarizes the reaction details from a specific example in the patent google.com:

| Step | Reactants | Reagents | Solvent | Temperature | Time | Product | Yield |

| 1a | 6-Hydroxynicotinic acid | Thionyl chloride, Pyridine | Chloroform | Reflux (55°C) | 60 min | 6-Hydroxynicotinoyl chloride intermediate | - |

| 1b | 6-Hydroxynicotinoyl chloride intermediate | Chlorine gas | Chloroform | 60°C | 60 min | 5-Chloro-6-hydroxynicotinoyl chloride | 60% |

| 2 | 5-Chloro-6-hydroxynicotinoyl chloride | Thionyl chloride, N,N-Dimethylformamide | Chloroform | Reflux | 2.5 h | 5,6-Dichloronicotinoyl chloride | - |

| 3 | 5,6-Dichloronicotinoyl chloride | Water | - | - | - | 5,6-Dichloronicotinic acid | - |

Table 1: Synthesis of 5,6-Dichloronicotinic Acid from 6-Hydroxynicotinic Acid

Some literature suggests that 5,6-Dichloronicotinic acid can be synthesized by reacting methyl ketones with chloroacetic acid. However, detailed procedures and specific examples for this transformation are not extensively reported in the readily available scientific literature, making it a less defined synthetic pathway compared to the route from 6-hydroxynicotinic acid. This method is mentioned in the context of the general synthesis of pyridines, but its specific application to 5,6-dichloronicotinic acid requires further investigation to be considered a well-established synthetic methodology. nih.govresearchgate.netnih.gov

An examination of the synthetic routes for halogenated nicotinic acids reveals a variety of chemical strategies. This article focuses specifically on the established methodologies for preparing 5-bromo-6-chloronicotinic acid, a key intermediate in the synthesis of more complex molecules. The preparation of this compound can be achieved through distinct pathways, including halogen exchange reactions and the oxidation of pyridine methyl derivatives. These methods offer different approaches to constructing the target molecule, each with its own set of reagents and reaction conditions.

2 Preparation of 5-Bromo-6-chloronicotinic Acid

The synthesis of 5-bromo-6-chloronicotinic acid is a critical process for obtaining a versatile chemical building block. The following sections detail two primary methodologies for its preparation.

1 Halogen Exchange Reactions

Halogen exchange reactions provide a direct route to 5-bromo-6-chloronicotinic acid by replacing a substituent, typically a hydroxyl or another halogen, with a chlorine atom.

One prominent method involves the conversion of 5-bromo-6-hydroxynicotinic acid. In this procedure, the hydroxyl group is substituted with a chlorine atom using a chlorinating agent. A documented synthesis involves treating 5-bromo-6-hydroxynicotinic acid with phosphorus oxychloride in the presence of tetra-methylammonium chloride. chemicalbook.com The reaction mixture is heated at reflux for three hours, leading to the formation of 5-bromo-6-chloronicotinic acid. This process is highly efficient, achieving a yield of 97%. chemicalbook.com

Table 1: Halogen Exchange for 5-Bromo-6-chloronicotinic Acid Synthesis

| Starting Material | Reagents | Reaction Time | Yield |

|---|

This table summarizes the reaction conditions and outcome for the synthesis of 5-bromo-6-chloronicotinic acid via halogen exchange. chemicalbook.com

Another interesting example of halogen exchange occurs during the attempted conversion of 5,6-dibromonicotinic acid to its acid chloride using thionyl chloride. uark.eduuark.edu In this reaction, a unique displacement of the bromide at the 6-position by a chloride ion is observed, yielding the 5-bromo-6-chloro derivative instead of the expected 5,6-dibromo acyl chloride. uark.edu This highlights a nuanced reactivity pattern in dihalonicotinic acid systems.

2 Oxidation of Pyridine Methyl Derivatives

The oxidation of a methyl group attached to the pyridine ring into a carboxylic acid is a fundamental transformation in pyridine chemistry. This strategy can be applied to prepare 5-bromo-6-chloronicotinic acid from its corresponding methyl precursor, 5-bromo-6-chloro-3-methylpyridine.

While a direct synthesis for this specific conversion is not detailed in the provided sources, the principle is well-established through the synthesis of analogous compounds. For instance, 3-bromo-2-chloro-5-pyridine carboxylic acid is prepared by the oxidation of 3-bromo-2-chloro-5-methylpyridine. ambeed.com This reaction is carried out by heating the starting material under reflux in water with potassium permanganate. ambeed.com The oxidant, potassium permanganate, is added in portions to drive the reaction to completion over several hours. ambeed.com

General methods for the oxidation of methyl-pyridines to their corresponding carboxylic acids also include the use of molecular halogens in an aqueous acidic solution, often in the presence of actinic radiation to facilitate the reaction. google.com

Applying this principle, the synthesis of 5-bromo-6-chloronicotinic acid would proceed as detailed in the table below.

Table 2: Oxidation of Pyridine Methyl Derivative for Nicotinic Acid Synthesis

| Starting Material | Reagents | Reaction Conditions | Product |

|---|

This table outlines the reaction conditions for the oxidation of a methylpyridine derivative, a method analogous to the synthesis of 5-bromo-6-chloronicotinic acid. ambeed.com

Advanced Synthetic Transformations and Derivative Chemistry of 5 Bromo 4,6 Dichloronicotinic Acid

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of the pyridine (B92270) ring serves as a key handle for a variety of functional group interconversions, enabling the introduction of diverse structural motifs.

The carboxylic acid of 5-bromo-4,6-dichloronicotinic acid can be readily converted to its corresponding esters and amides, which are valuable intermediates in their own right. A common method for this transformation involves the initial conversion of the carboxylic acid to the more reactive acid chloride. This is typically achieved by treatment with thionyl chloride, often under reflux conditions. The resulting acid chloride is a highly reactive electrophile that can be immediately treated with a variety of nucleophiles, such as substituted phenols or amines, to yield the desired esters or amides. uark.edu

For instance, the synthesis of substituted phenyl esters of 5-bromo-6-chloronicotinic acid has been reported. uark.edu In this procedure, the dihalonicotinic acid is refluxed with thionyl chloride to form the acid chloride. After cooling, the excess thionyl chloride is removed, and the crude acid chloride is reacted with an appropriately substituted phenol (B47542) in the presence of a base like sodium hydroxide (B78521) to afford the corresponding ester. uark.edu

| Reactant 1 | Reactant 2 | Reagents | Product | Yield (%) | Reference |

| 5-Bromo-6-chloronicotinic acid | Substituted Phenol | 1. Thionyl chloride 2. Sodium hydroxide | Substituted phenyl 5-bromo-6-chloronicotinate | - | uark.edu |

A similar strategy can be employed for the synthesis of N-phenylamides. Studies have detailed the preparation of a series of N-phenylamides of 5-bromo-2-chloronicotinic acid and 5-bromo-6-chloronicotinic acid. uark.edu

The hydrolysis of ester or amide derivatives of this compound back to the parent carboxylic acid is a fundamental transformation. This reaction is typically achieved under basic conditions, for example, by heating with an aqueous solution of a strong base like sodium hydroxide. Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the carboxylic acid. This process is often a necessary step in multi-step synthetic sequences where the carboxylic acid functionality needed to be protected as an ester or amide during a preceding reaction. For example, the synthesis of 5,6-dichloronicotinic acid can be accomplished through the hydrolysis of ethyl 5,6-dichloronicotinate using aqueous sodium hydroxide in a solvent mixture, followed by acidification. nbinno.com

Halogen-Specific Reactivity and Substitution Chemistry

The presence of three halogen atoms—one bromine and two chlorines—at different positions on the pyridine ring endows this compound with a rich and tunable reactivity profile. The electronic and steric environment of each halogen dictates its susceptibility to substitution, allowing for selective functionalization.

Aromatic rings that are electron-deficient, particularly those containing electron-withdrawing groups, are susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orgnih.gov The pyridine ring, being inherently electron-deficient, is activated towards this type of reaction. The presence of additional electron-withdrawing halogen substituents further enhances this reactivity. libretexts.org The SNAr mechanism typically proceeds in two steps: addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by elimination of the leaving group. libretexts.orgyoutube.com

The regioselectivity of SNAr reactions on polyhalogenated pyridines is a critical aspect of their synthetic utility. The position of nucleophilic attack is influenced by the ability of the ring to stabilize the negative charge in the Meisenheimer intermediate. Electron-withdrawing groups positioned ortho or para to the leaving group are particularly effective at stabilizing this intermediate through resonance. libretexts.orgyoutube.com

In the case of dihalopyrimidines, which share structural similarities with dihalopyridines, the regioselectivity of SNAr reactions is highly sensitive to the electronic and steric effects of other substituents on the ring. For instance, in 2,4-dichloropyrimidines, nucleophilic substitution is generally favored at the C-4 position. However, the presence of an electron-donating group at the C-6 position can reverse this selectivity, favoring substitution at the C-2 position. wuxiapptec.com This is attributed to the influence of the substituent on the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), which dictates the site of nucleophilic attack. wuxiapptec.com

For 5-bromo-2,4-dichloro-6-methylpyrimidine, studies on its reaction with ammonia (B1221849) have shown that the displacement of the chlorine atom at the 4-position is the major product, yielding 5-bromo-2-chloro-6-methylpyrimidin-4-amine. researchgate.net This highlights the preferential reactivity of the C-4 chloro substituent in this specific system.

Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille couplings, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rhhz.netthieme-connect.denih.gov These reactions have been extensively applied to functionalize halogenated heterocycles. baranlab.org

The regioselectivity of these cross-coupling reactions on polyhalogenated substrates is a key consideration. The oxidative addition of the transition metal catalyst (commonly palladium or nickel) to the carbon-halogen bond is often the selectivity-determining step. baranlab.org This step is influenced by factors such as the carbon-halogen bond dissociation energy and the electronic properties of the substrate. baranlab.org

In the context of polyhalogenated pyridines, the general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This allows for selective coupling at the more reactive halogen site, leaving the less reactive halogens intact for subsequent transformations. The Suzuki-Miyaura cross-coupling reaction, for example, has been successfully used for the synthesis of di-substituted pyridine derivatives from dichloropyridines. researchgate.net

While specific studies on the transition-metal-catalyzed cross-coupling of this compound are not extensively detailed in the provided context, the principles of regioselective cross-coupling on polyhalogenated heterocycles are well-established. baranlab.orgrsc.org It is expected that the bromo substituent at the 5-position would be more reactive towards oxidative addition than the chloro substituents at the 4- and 6-positions, thus enabling selective functionalization at C-5.

| Reaction Type | Catalyst | Reactants | Product | Key Feature | Reference |

| Suzuki-Miyaura Coupling | Palladium complexes | Dichloroheteroaromatics, Arylboronic acids | Diarylheteroaromatics | Selective C-C bond formation | researchgate.net |

| Negishi Coupling | Palladium or Nickel complexes | Haloanilines, Organozinc reagents | Substituted anilines | Tolerates acidic protons | nih.gov |

Transition-Metal-Catalyzed Cross-Coupling Reactions

Palladium-Catalyzed Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. wikipedia.org In the context of this compound and its derivatives, this reaction is instrumental for introducing aryl or heteroaryl substituents onto the pyridine ring. The general mechanism involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with an organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orglibretexts.org

The regioselectivity of the Suzuki-Miyaura coupling on dihalogenated pyridines is influenced by the nature of the halogen and the electronic environment of the ring. Generally, the reactivity of halogens follows the order I > Br > Cl. This inherent reactivity difference can be exploited for selective cross-coupling reactions. For instance, in a molecule containing both bromo and chloro substituents, the coupling reaction can often be directed to the more reactive bromo position.

Research on related dihalopyridine systems provides insights into the factors governing selectivity. For example, studies on 3,5-dihalopyridazines have shown a general preference for Suzuki-Miyaura coupling at the C3 position. rsc.org However, this selectivity can be reversed by altering the halogen substituents; for instance, 3-chloro-5-bromo-6-phenylpyridazine reacts preferentially at the C5 position. rsc.org The choice of palladium catalyst, ligands, and reaction conditions also plays a crucial role in determining the outcome and efficiency of the coupling. rsc.orgnih.gov Common catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), often in combination with phosphine (B1218219) ligands and a base such as sodium carbonate or potassium phosphate. rsc.orgcommonorganicchemistry.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Pyridines

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Reference |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | rsc.org |

| PdCl₂(PPh₃)₂ | Na₂CO₃ | 1,4-Dioxane/H₂O | - | rsc.org |

| Pd(OAc)₂/PPh₃ | Na₂CO₃ | MeOH | - | rsc.org |

| Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane/H₂O | 120 | commonorganicchemistry.com |

| Pd(OAc)₂/PCy₃ | - | - | Room Temp | organic-chemistry.org |

| P2 Precatalyst | K₃PO₄ | Dioxane/H₂O | 100 | nih.gov |

Other Cross-Coupling Methodologies for Arylation

While the Suzuki-Miyaura coupling is widely used, other palladium-catalyzed cross-coupling reactions can also be employed for the arylation of this compound derivatives. These alternative methodologies may offer advantages in terms of substrate scope, functional group tolerance, or reaction conditions.

The Buchwald-Hartwig amination, another key palladium-catalyzed reaction, allows for the formation of carbon-nitrogen bonds. While not a direct arylation in the sense of forming a C-C bond, it is a critical transformation for synthesizing arylamino-substituted pyridines. For example, the Buchwald-Hartwig coupling has been successfully applied to ethyl 4,6-dichloronicotinate derivatives to introduce amine functionalities. acs.org

The choice of cross-coupling methodology depends on the desired final product and the specific reactivity of the starting material. The principles of oxidative addition, transmetalation (for C-C couplings), and reductive elimination are central to these palladium-catalyzed transformations.

Synthesis of Downstream Products and Key Intermediates

The strategic modification of this compound allows for the synthesis of various valuable downstream products and key synthetic intermediates.

Formation of 5-Bromo-4,6-dihydroxynicotinic Acid

The chloro substituents on the pyridine ring can be displaced by hydroxide ions to form dihydroxynicotinic acid derivatives. This transformation is typically achieved through hydrolysis under basic conditions. A related synthesis involves the cyclization of 2-(4-bromophenyl)-malonic acid-1,3-dimethyl ester with formamidine (B1211174) hydrochloride to yield 5-(4-bromophenyl)-4,6-dihydroxypyrimidine, which can then be chlorinated. google.com This highlights a synthetic route where the dihydroxy functionality is incorporated early in the synthetic sequence.

Preparation of Esters (e.g., Methyl 5-Bromo-2,6-dichloronicotinate)

The carboxylic acid group of this compound can be readily esterified to produce the corresponding esters. This is a common protecting group strategy or a necessary step for subsequent reactions. For instance, the formation of methyl esters can be achieved by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. google.com

Synthesis of Acid Chlorides (e.g., 5-Bromo-6-chloronicotinoyl Chloride)

The conversion of the carboxylic acid to an acid chloride provides a more reactive intermediate for further functionalization, such as amide bond formation. This transformation is typically accomplished by treating the nicotinic acid derivative with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). For example, 5-bromo-6-hydroxynicotinic acid can be converted to 5-bromo-6-chloronicotinic acid using phosphorus oxychloride and tetramethylammonium (B1211777) chloride, with the reaction heated at reflux. chemicalbook.com

Structural Analysis and Characterization Methodologies

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to elucidating the molecular structure of a chemical compound. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would provide crucial information about the connectivity and functional groups present in 5-Bromo-4,6-dichloronicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy would be utilized to determine the chemical environment of the single proton on the pyridine (B92270) ring. The chemical shift of this proton would be influenced by the presence of the adjacent electron-withdrawing chlorine and bromine atoms, as well as the carboxylic acid group. However, specific chemical shift assignments for the proton of this compound are not currently reported in public scientific literature.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) |

| H-2 | Data not available |

Note: This table is for illustrative purposes only, as experimental data is not publicly available.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups within a molecule. For this compound, key absorptions would be expected for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-Cl stretches, and C-Br stretches. At present, a detailed, publicly available IR spectrum with peak assignments for this specific compound has not been found.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Data not available |

| C=O (Carbonyl) | Data not available |

| C-Cl | Data not available |

| C-Br | Data not available |

Note: This table indicates the types of vibrational modes that would be observed, but specific frequency data is not publicly available.

X-Ray Crystallography for Solid-State Structure Elucidation

Determination of Molecular Conformation and Geometry

A crystallographic study would establish the planarity of the pyridine ring and the orientation of the carboxylic acid group relative to the ring. The precise bond lengths and angles between the carbon, nitrogen, oxygen, chlorine, and bromine atoms would be determined. However, no published crystal structure data for this compound is currently available in crystallographic databases.

Analysis of Intermolecular Interactions

In the solid state, molecules of this compound would likely engage in intermolecular interactions such as hydrogen bonding between the carboxylic acid groups of neighboring molecules, potentially forming dimers. Halogen bonding involving the chlorine and bromine atoms might also play a role in the crystal packing. A detailed analysis of these interactions is contingent on obtaining a crystal structure, which is not currently in the public domain.

Mechanistic Studies and Reaction Pathway Elucidation

Investigation of Halogen Exchange Mechanisms in Related Pyridine (B92270) Systems

The presence of multiple halogen substituents on the pyridine ring of 5-Bromo-4,6-dichloronicotinic acid makes it a candidate for various halogen exchange reactions. While specific studies on this exact molecule are not extensively documented in publicly available literature, the investigation of related polychlorinated and brominated pyridine systems provides valuable insights into potential mechanistic pathways.

Halogen exchange in pyridine rings can proceed through several mechanisms, including nucleophilic aromatic substitution (SNAr) and metal-catalyzed processes. In the context of SNAr, the electron-deficient nature of the pyridine ring, further enhanced by the presence of electron-withdrawing groups like the carboxylic acid and additional halogens, facilitates the attack of nucleophiles. The relative reactivity of the halogens (Cl vs. Br) at different positions (4, 5, and 6) would be influenced by a combination of electronic and steric factors.

Metal-catalyzed halogen exchange reactions, often employing copper or palladium catalysts, offer alternative pathways. These reactions typically involve oxidative addition of the carbon-halogen bond to the metal center, followed by reductive elimination with a new halogen source. The selectivity of these processes is dictated by the nature of the metal catalyst, the ligands, and the reaction conditions.

| Reactant System | Reaction Type | Key Mechanistic Features |

| Polychlorinated Pyridines | Nucleophilic Aromatic Substitution (SNAr) | Stepwise addition-elimination mechanism; formation of a Meisenheimer-like intermediate. |

| Bromo- and Chloro-pyridines | Metal-Catalyzed Halogen Exchange | Oxidative addition/reductive elimination cycle; ligand effects on reactivity and selectivity. |

Kinetic Studies of Hydrolytic Processes and Other Transformations

The rate of hydrolysis of the carboxylic acid group can be influenced by pH and temperature. In acidic or basic media, the reaction mechanism can differ. Similarly, the hydrolytic displacement of the chlorine or bromine atoms would be subject to kinetic control, with the reaction rate depending on the position of the halogen and the reaction conditions. For instance, the hydrolysis of chloropyridines has been studied under various conditions, providing insights into the activation energies and rate constants for the C-Cl bond cleavage.

| Transformation | Influencing Factors | Typical Kinetic Parameters Investigated |

| Carboxylic Acid Hydrolysis | pH, Temperature, Catalyst | Rate constants (k), activation energy (Ea), Arrhenius parameters. |

| Halogen Displacement | Nucleophile concentration, Solvent, Temperature | Reaction order, rate constants, substituent effects. |

Elucidation of Catalytic Reaction Pathways (e.g., Palladium-Mediated Reactions)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of halogenated aromatic compounds. This compound, with its bromo and chloro substituents, is a versatile substrate for such transformations, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. The elucidation of the catalytic pathways is essential for optimizing reaction conditions and achieving desired product selectivity.

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle comprising three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (in this case, the C-Br or C-Cl bond of this compound) to form a palladium(II) intermediate. The reactivity of the carbon-halogen bond typically follows the order C-I > C-Br > C-Cl, suggesting that the C-Br bond at the 5-position would likely react preferentially.

Transmetalation: The organopalladium(II) intermediate reacts with an organometallic reagent (e.g., a boronic acid in Suzuki coupling) to form a new diorganopalladium(II) complex.

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the coupled product and regenerate the active palladium(0) catalyst, which can then re-enter the catalytic cycle.

The specific ligands on the palladium catalyst play a crucial role in modulating its reactivity and stability, thereby influencing the efficiency and selectivity of the cross-coupling reaction. While detailed mechanistic studies specifically on this compound are not widely reported, the extensive body of research on palladium-catalyzed reactions of other halo-pyridines provides a solid foundation for predicting and understanding its behavior in these transformations.

| Catalytic Reaction | Key Intermediates | Factors Influencing Pathway |

| Suzuki-Miyaura Coupling | Pd(0) species, Aryl-Pd(II)-halide complex, Diaryl-Pd(II) complex | Nature of the boronic acid, base, solvent, and palladium ligands. |

| Heck Reaction | Pd(0) species, Aryl-Pd(II)-halide complex, Alkene-Pd complex | Steric and electronic properties of the alkene, base, and ligands. |

| Buchwald-Hartwig Amination | Pd(0) species, Aryl-Pd(II)-halide complex, Pd(II)-amido complex | Nature of the amine, base, and specialized phosphine (B1218219) ligands. |

Role in Precursor Synthesis for Biologically Relevant Compounds

Scaffold for Pharmaceutical Research and Development

In the pharmaceutical industry, the compound serves as a fundamental building block, enabling the construction of intricate molecular architectures required for therapeutic efficacy.

5-Bromo-4,6-dichloronicotinic acid is utilized as an intermediate in organic synthesis for the creation of various organic compounds, including pharmaceuticals. Its structure allows for selective chemical modifications, where the chlorine and bromine atoms can be replaced through nucleophilic substitution reactions, and the carboxylic acid group can be converted into amides, esters, or other functional groups. This flexibility is crucial for medicinal chemists exploring new molecular entities for drug discovery. It is classified among heterocyclic and organic building blocks, specifically as a pyridine (B92270), chloride, bromide, and carboxylic acid derivative, highlighting its role in constructing more complex molecules. bldpharm.com

While this compound is a key building block, a closely related compound, 5,6-dichloronicotinic acid , is a documented precursor in the synthesis of Avatrombopag. google.comgoogle.comnbinno.com Avatrombopag is a thrombopoietin receptor agonist used to treat thrombocytopenia (low platelet count) in patients with chronic liver disease. nrochemistry.com

In a key step of the Avatrombopag synthesis, 5,6-dichloronicotinic acid is reacted with ethyl piperidine-4-carboxylate in dimethyl sulfoxide (B87167) with triethylamine. google.comgoogle.com This reaction forms an intermediate, 5-chloro-6-(4-ethoxycarbonyl)piperidin-1-yl)nicotinic acid, by selectively displacing the chlorine atom at the 6-position of the pyridine ring. google.comgoogle.com This intermediate is then coupled with another complex fragment to eventually form the Avatrombopag molecule. google.comnrochemistry.com The synthesis relies on activating the nicotinic acid with reagents like phosphorus oxychloride to facilitate the formation of an amide bond. nrochemistry.com

Intermediacy in Agrochemical Compound Development

The utility of halogenated nicotinic acids extends into the agricultural sector, where they serve as precursors for crop protection agents.

Research has been conducted on dihalonicotinic acid derivatives for their potential use as agrochemicals. uark.edu Specifically, derivatives of compounds like 5-bromo-6-chloronicotinic acid have been synthesized and investigated for potential herbicidal, fungicidal, or ascaricidal (mite-killing) activity. uark.edu The synthesis involves converting the acid into its more reactive acid chloride form using thionyl chloride, which can then be reacted with various substituted phenols to create a library of esters for biological screening. uark.edu This approach highlights the compound's role as a key intermediate for developing new active ingredients in the agrochemical industry. nbinno.com

Applications in Advanced Material Science Research

Beyond life sciences, the structural features of this compound lend themselves to applications in the creation of novel materials. It is categorized as a material science building block, indicating its potential use in developing materials such as Metal-Organic Framework (MOF) ligands, OLED materials, and polymers. bldpharm.com Its rigid heterocyclic structure and multiple functional groups for linkage make it a candidate for constructing highly ordered, functional materials. The pursuit of advanced multifunctional compounds, including those with halogenated heterocyclic cores, has gained significant momentum in scientific research for diverse applications. nih.gov

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and predicting the reactivity of molecules like 5-bromo-4,6-dichloronicotinic acid. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule.

A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For halogenated nicotinic acid derivatives, DFT calculations can elucidate how the type and position of halogen substituents influence these electronic parameters. For instance, a study on di-halogen substituted nicotinic acid derivatives highlighted the use of DFT to obtain HOMO and LUMO energy levels. researchgate.net In another theoretical investigation on different chemical compounds, it was noted that the substitution of halogen atoms could significantly reduce the LUMO energy, thereby increasing the electrophilicity of the molecules. semanticscholar.org This increased electrophilicity is due to the electron-withdrawing nature of halogens.

In the case of this compound, the presence of three electron-withdrawing halogen atoms (one bromine and two chlorine) on the pyridine (B92270) ring is expected to lower the energy of the LUMO significantly, making the ring susceptible to nucleophilic attack. The precise HOMO-LUMO gap and other reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index, can be calculated to provide a quantitative measure of its reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the electrostatic potential on the electron density surface of a molecule, identifying regions that are electron-rich (negative potential, typically shown in red) and electron-poor (positive potential, shown in blue). For this compound, the MEP would likely show a significant positive potential on the pyridine ring, particularly at the carbon atoms bearing the halogen substituents, and a negative potential around the oxygen atoms of the carboxylic acid group. This would indicate that the ring is an electrophilic site, while the carboxylic group is a nucleophilic and hydrogen-bonding site.

Table 1: Representative Global Reactivity Descriptors Calculated via DFT for a Hypothetical Halogenated Nicotinic Acid Analog

| Parameter | Description | Predicted Trend for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Lowered due to electron-withdrawing halogens |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Significantly lowered, increasing electrophilicity |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Relatively small, indicating higher reactivity |

| Electronegativity (χ) | Tendency to attract electrons | High |

| Chemical Hardness (η) | Resistance to change in electron distribution | Moderate to low |

| Global Electrophilicity (ω) | Measure of electrophilic character | High |

This table is illustrative and based on general principles of computational chemistry and data from analogous compounds. Actual values would require specific calculations for this compound.

Molecular Modeling for Conformational Analysis and Reaction Pathway Predictions

Molecular modeling encompasses a range of computational techniques used to simulate the three-dimensional structure and dynamic behavior of molecules. These methods are crucial for understanding the conformational preferences of this compound and for predicting the pathways of reactions in which it participates.

Conformational Analysis:

The primary focus of a conformational analysis of this compound would be the orientation of the carboxylic acid group relative to the pyridine ring. Rotation around the single bond connecting the carboxyl group to the ring can lead to different conformers with varying energies. While the pyridine ring itself is rigid, the spatial arrangement of the -COOH group can be influenced by steric interactions with the adjacent chlorine atom at position 4 and by potential intramolecular hydrogen bonding.

Computational methods can systematically rotate this bond and calculate the potential energy at each step, resulting in a potential energy surface that identifies the most stable (lowest energy) conformations. It is likely that the most stable conformer would involve a planar or near-planar arrangement to maximize conjugation, with the orientation of the hydroxyl group of the carboxylic acid influenced by a balance of steric hindrance and potential weak intramolecular interactions. Studies on similar aromatic carboxylic acids often reveal a preference for a coplanar arrangement of the carboxylic acid group with the aromatic ring.

Reaction Pathway Predictions:

Molecular dynamics (MD) simulations and the calculation of transition states are powerful tools for predicting reaction pathways. MD simulations model the movement of atoms over time, providing insights into the dynamic interactions between molecules. nih.govnih.govdocumentsdelivered.com For example, in a potential reaction, such as the nucleophilic substitution of one of the chlorine atoms, MD simulations could be used to model the approach of a nucleophile to the pyridine ring.

To predict the most likely reaction pathway, computational chemists would identify and calculate the energies of the transition states for various possible reactions. A transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction. A lower activation energy implies a faster reaction rate. For this compound, theoretical studies could compare the activation energies for nucleophilic substitution at the C4 and C6 positions to determine which site is more reactive. The presence of the bromine atom at C5 would also electronically influence the relative reactivity of these two positions.

Furthermore, molecular modeling, particularly molecular docking, is instrumental in predicting how a molecule like this compound might interact with a biological target, such as an enzyme. semanticscholar.org Although outside the scope of predicting its own reaction pathways, such models are built on the same principles of simulating intermolecular interactions, including hydrogen bonds and halogen bonds, to determine the most favorable binding mode and affinity. nih.govnih.gov

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of environmentally benign and efficient synthetic routes to 5-Bromo-4,6-dichloronicotinic acid and its analogues is a paramount objective. Current methodologies, while effective, may rely on harsh reagents or produce significant waste. Future research will likely prioritize the development of "green" chemistry approaches. This includes the exploration of catalyst- and solvent-free reaction conditions, which have already shown promise in the synthesis of other nicotinic acid derivatives, offering benefits such as shorter reaction times and higher yields. researchgate.netresearchgate.net The principles of atom economy will be central, aiming to maximize the incorporation of starting materials into the final product, thus minimizing waste. researchgate.net The development of magnetically recoverable nanocatalysts, for instance, could offer a pathway to simplified purification and catalyst recycling, further enhancing the sustainability of synthetic processes. rsc.org

Exploration of Undiscovered Reactivity Patterns and Functionalizations

The highly functionalized pyridine (B92270) ring of this compound presents a rich platform for investigating novel chemical transformations. The electron-deficient nature of the pyridine core, a common feature in many pharmaceuticals and agrochemicals, makes its direct and selective functionalization a significant challenge and an area of active research. researchgate.netrsc.org Future studies will likely delve into the selective C-H functionalization of the pyridine ring, a strategy that offers an atom-economical approach to creating new carbon-carbon and carbon-heteroatom bonds. rsc.org Researchers may also explore transannular C-H functionalization, a method that can lead to the formation of unique fused ring systems with potential applications in medicinal chemistry. rsc.org Understanding the influence of the existing bromo and chloro substituents on the regioselectivity of these reactions will be a key aspect of this research. The polarization of the pyridine ring through complexation with transition metals could also be exploited to achieve novel and highly selective functionalizations. researchgate.net

Expansion of Derivative Libraries for Targeted Academic Investigations

Systematically expanding the library of derivatives based on the this compound core is crucial for a comprehensive understanding of its chemical and biological potential. This involves the strategic synthesis of new analogues with diverse functional groups at various positions on the pyridine ring. These libraries can then be used in targeted academic investigations to probe structure-activity relationships (SAR) in various contexts. For example, derivatives could be designed and synthesized to explore their potential as anti-inflammatory agents, building upon existing research on other nicotinic acid derivatives. nih.gov Furthermore, the creation of diverse libraries is essential for identifying compounds with specific biological targets, as has been demonstrated in the search for novel anticancer and antioxidant agents derived from nicotinic acid. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques for Complex Derivatives

As more complex derivatives of this compound are synthesized, the need for advanced analytical techniques to unequivocally determine their three-dimensional structures becomes increasingly critical. While standard techniques like NMR and mass spectrometry are indispensable, future research will likely see the increased application of more sophisticated methods. bldpharm.comdlsu.edu.ph X-ray crystallography will be pivotal for obtaining precise solid-state structures of novel derivatives and their complexes. iaea.orgacs.org Advanced spectroscopic techniques, such as two-dimensional NMR and hyphenated methods like GC-MS and LC-MS, will be essential for the detailed characterization of complex reaction mixtures and the identification of impurities. bldpharm.complos.org The use of computational methods, such as Density Functional Theory (DFT) calculations, in conjunction with experimental data, will provide deeper insights into the electronic structure and reactivity of these molecules. nih.gov These advanced characterization tools will be instrumental in understanding the subtle structural nuances that can significantly impact the chemical and biological properties of these compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromo-4,6-dichloronicotinic acid, and how can by-product formation be minimized?

- Methodological Answer : Halogenation of nicotinic acid derivatives typically involves stepwise bromination and chlorination. For example, bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under reflux, followed by chlorination at the 4- and 6-positions using phosphorus oxychloride (POCl₃) at 80–100°C . To minimize by-products, strict temperature control and stoichiometric monitoring via TLC or HPLC are critical. Post-reaction quenching with ice-water and neutralization with NaHCO₃ can reduce hydrolyzed impurities. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) improves yield and purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ can confirm substitution patterns. The deshielding effect of halogens on adjacent protons (e.g., H-3 and H-2) provides positional validation .

- IR : Peaks at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and 600–800 cm⁻¹ (C-Br/C-Cl stretches) are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and isotopic patterns (distinct for Br/Cl) .

Q. How can researchers ensure purity during large-scale synthesis?

- Methodological Answer : Recrystallization using a mixed solvent system (e.g., ethanol:water 3:1) is effective for removing unreacted starting materials and halogenated by-products. For trace impurities, preparative HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) provides high-resolution separation. Purity should be validated via HPLC-UV (λ = 254 nm) with ≥95% area normalization .

Advanced Research Questions

Q. How do electronic effects of bromo and chloro substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of Br and Cl substituents deactivates the pyridine ring, reducing nucleophilic aromatic substitution (SNAr) reactivity. However, the 5-bromo group can participate in Suzuki-Miyaura couplings using Pd(PPh₃)₄ catalysts and arylboronic acids. Computational DFT studies (e.g., Fukui indices) predict preferential reactivity at the 5-position due to lower activation energy compared to the 4- and 6-positions. Experimental validation via kinetic monitoring (e.g., in situ IR) is recommended .

Q. What strategies resolve contradictions in NMR spectral data for halogenated nicotinic acid derivatives?

- Methodological Answer : Discrepancies in coupling constants or chemical shifts often arise from solvent effects or tautomerism. For example, the carboxylic acid proton may appear broadened in DMSO-d₆ due to hydrogen bonding. Use 2D NMR (COSY, HSQC) to assign overlapping signals. Compare experimental data with computational predictions (e.g., Gaussian NMR simulations) to validate assignments. For tautomeric forms (e.g., keto-enol), variable-temperature NMR (VT-NMR) can elucidate equilibrium shifts .

Q. How can reaction conditions be optimized to enhance regioselectivity in halogenation?

- Methodological Answer :

- Bromination : Use Lewis acids like FeCl₃ to direct electrophilic bromination to the 5-position. Kinetic studies show optimal regioselectivity at 0–5°C in acetonitrile .

- Chlorination : POCl₃ with catalytic DMAP selectively chlorinates the 4- and 6-positions. Monitoring via in situ Raman spectroscopy ensures intermediate stability. Post-chlorination, quenching with aqueous Na₂SO₃ removes excess POCl₃ .

Notes

- Avoid commercial sources (e.g., ) per guidelines.

- Advanced questions emphasize mechanistic and analytical rigor, while basic questions focus on foundational protocols.

- Contradictions in spectral data or synthetic yields should be addressed via multimodal validation (e.g., computational + experimental).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.